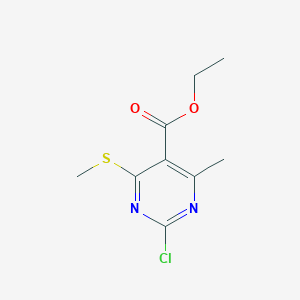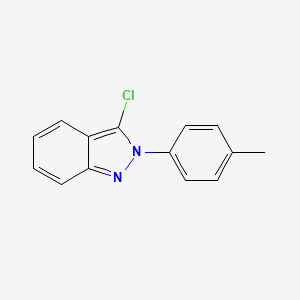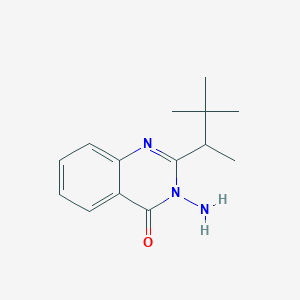
1H-Inden-1-one, 2-(1,3-dihydro-2H-inden-2-ylidene)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one is an organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two fused indene rings, which contribute to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethoxymethylene-1,3-dicarbonyl compounds with methylene-N-heterocycles can lead to the formation of this compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as anticancer or antimicrobial properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrial applications may include its use as a precursor in the synthesis of dyes, pigments, and other materials .
Wirkmechanismus
The mechanism of action of 1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one can be compared with other similar compounds, such as 2,3-dihydro-1H-benzo[d]imidazoles and dihydro-1,3-dioxepines. These compounds share some structural similarities but differ in their chemical properties and applications. For example, 2,3-dihydro-1H-benzo[d]imidazoles are known for their biological activities, while dihydro-1,3-dioxepines are used in organic synthesis and materials science .
Conclusion
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one is a versatile compound with a range of applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Further research into its properties and applications could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
98475-03-7 |
|---|---|
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
2-(1,3-dihydroinden-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C18H14O/c19-18-16-8-4-3-7-14(16)11-17(18)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |
InChI-Schlüssel |
ZWJSUDCXHLXDST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C2CC3=CC=CC=C3C2=O)CC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)




![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)





